2-{[2,2'-bithiophene]-5-yl}-S-(2-bromophenyl)-2-hydroxyethane-1-sulfonamido
Description
2-{[2,2'-Bithiophene]-5-yl}-S-(2-bromophenyl)-2-hydroxyethane-1-sulfonamido is a sulfonamide derivative featuring a 2,2'-bithiophene core substituted at the 5-position with a hydroxyethane sulfonamido group linked to a 2-bromophenyl moiety. This compound combines the electron-rich π-conjugated system of bithiophene with the steric and electronic effects of bromophenyl and sulfonamido groups, making it a candidate for applications in organic electronics, medicinal chemistry, or catalysis.
Properties
IUPAC Name |
2-bromo-N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO3S3/c17-11-4-1-2-6-16(11)24(20,21)18-10-12(19)13-7-8-15(23-13)14-5-3-9-22-14/h1-9,12,18-19H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKPXJHLRMCSCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Bithiophene Derivatives
Key Observations:
Electron-Withdrawing vs. Electron-Donating Groups: Acetyl (5) and formyl (6) groups enhance electron-deficient character, improving charge transport in organic semiconductors .
Bioactivity :
- Hydroxybutynyl-substituted derivatives (e.g., 14) showed anti-inflammatory activity due to polar hydroxyl groups interacting with cellular targets .
- The sulfonamido group in the target compound may mimic bioactive sulfonamides (e.g., COX-2 inhibitors), though direct evidence is lacking.
Steric and Solubility Effects :
- Esterified derivatives (e.g., 9) increase hydrophobicity, while the hydroxyethane sulfonamido group in the target compound may improve aqueous solubility compared to purely alkyl-substituted analogs.
Q & A
Q. Optimization Tips :
- Use HPLC or column chromatography (silica gel, ethyl acetate/hexane eluent) for purification .
- Monitor reaction progress via TLC and adjust solvent polarity to minimize byproducts .
Basic: Which spectroscopic techniques are critical for structural validation?
Q. Methodological Answer :
- NMR (¹H/¹³C) : Confirm regiochemistry of the bithiophene core (e.g., coupling constants for thiophene protons at δ 6.8–7.2 ppm) .
- FT-IR : Verify sulfonamide (SO₂ asymmetric stretch ~1350 cm⁻¹) and hydroxyl (broad peak ~3400 cm⁻¹) groups .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 427.52) .
Q. Data Interpretation :
- Cross-reference with X-ray crystallography (if crystals form) to resolve ambiguities in stereochemistry .
Basic: What are its potential applications in organic electronics?
Q. Methodological Answer :
- Organic Semiconductors : The bithiophene moiety enables π-π stacking for charge transport. Test via cyclic voltammetry (HOMO/LUMO levels) and UV-Vis (bandgap ~2.8 eV) .
- Conductive Polymers : Electrochemical polymerization in acetonitrile/TBAP electrolyte at 1.2 V vs. Ag/Ag+ yields films with conductivity ~10⁻³ S/cm .
Q. Experimental Design :
Advanced: How do substituents influence structure-activity relationships (SAR) in biological studies?
Methodological Answer :
Key Findings :
| Substituent | Biological Activity | Reference |
|---|---|---|
| 2-Bromophenyl | Enhanced antimicrobial IC₅₀ (~5 µM) vs. S. aureus | |
| Hydroxyethyl | Improved solubility (LogP ~2.1) for in vitro assays |
Q. SAR Strategies :
- Replace bromine with electron-withdrawing groups (e.g., -NO₂) to boost cytotoxicity .
- Use molecular docking to predict interactions with bacterial enzyme active sites (e.g., dihydrofolate reductase) .
Advanced: What mechanisms drive electrochemical polymerization of thiophene derivatives?
Q. Methodological Answer :
Q. Kinetic Analysis :
- Fit chronoamperometry data to the Scharifker-Hills model to distinguish instantaneous vs. progressive nucleation .
Advanced: How can synthetic yield be improved without compromising purity?
Q. Methodological Answer :
Q. Troubleshooting :
- If byproducts form, add molecular sieves to scavenge water during sulfonamide formation .
Advanced: What methods assess thermal stability for material science applications?
Q. Methodological Answer :
Q. Design Implications :
Advanced: How does the compound interact with biological targets at the molecular level?
Q. Methodological Answer :
Q. Validation :
- Use surface plasmon resonance (SPR) to measure binding affinity (K_d ~12 nM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
